molecular formula C10H12ClNOS B13190437 1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one

1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13190437
M. Wt: 229.73 g/mol
InChI Key: AKAIZPIQRYUXCV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and an imino group attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-chloroaniline with carbon disulfide in the presence of a base, followed by cyclization to form the thiolane ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) acetate. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiolane ring may also interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a nitro group instead of a chloro group.

    1-[(4-Methylphenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a methyl group instead of a chloro group.

    1-[(4-Fluorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(4-chlorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H12ClNOS/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h3-6H,1-2,7-8H2

InChI Key

AKAIZPIQRYUXCV-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)Cl)(=O)C1

Origin of Product

United States

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